REACTION_CXSMILES
|
[CH:1]([N:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[N:6]([C:13]([NH:15][CH2:16][CH:17]2[CH2:22][CH2:21][N:20](C(OC(C)(C)C)=O)[CH2:19][CH2:18]2)=[O:14])[C:5]1=[O:30])([CH3:3])[CH3:2]>Cl.CO>[CH:1]([N:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[N:6]([C:13]([NH:15][CH2:16][CH:17]2[CH2:18][CH2:19][NH:20][CH2:21][CH2:22]2)=[O:14])[C:5]1=[O:30])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
3.992 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1C(N(C2=C1C=CC=C2)C(=O)NCC2CCN(CC2)C(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated
|
Type
|
EXTRACTION
|
Details
|
extracted with CHCl3 (100 ml) for 3 times
|
Type
|
EXTRACTION
|
Details
|
The combined extract
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1C(N(C2=C1C=CC=C2)C(=O)NCC2CCNCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.272 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |